molecular formula C31H27NO4 B8178084 Fmoc-4-(3-methylphenyl)-L-phenylalanine

Fmoc-4-(3-methylphenyl)-L-phenylalanine

Cat. No.: B8178084
M. Wt: 477.5 g/mol
InChI Key: PODLLOHYBJRFAM-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(3-methylphenyl)-L-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Scientific Research Applications

Fmoc-4-(3-methylphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-4-(3-methylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during the coupling process. Once the desired peptide or protein is synthesized, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-4-(3-methylphenyl)-L-phenylalanine is unique due to the presence of the 3-methylphenyl group, which can influence the hydrophobicity and steric properties of the resulting peptides. This can affect the folding, stability, and biological activity of the peptides, making it a valuable tool in peptide synthesis and drug development .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-20-7-6-8-23(17-20)22-15-13-21(14-16-22)18-29(30(33)34)32-31(35)36-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODLLOHYBJRFAM-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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